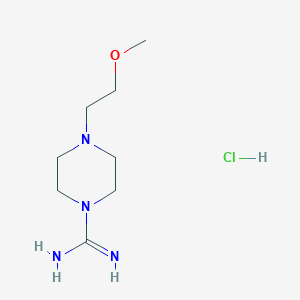

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride

概要

説明

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyethyl group and a carboximidamide moiety, making it a versatile molecule in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

化学反応の分析

Acylation Reactions

The primary and secondary amine groups on the piperazine ring undergo acylation with acyl halides or anhydrides. For example:

-

Reaction with acetyl chloride yields N-acetylated derivatives, enhancing solubility for pharmaceutical applications .

-

Benzoyl chloride forms a stable benzamide derivative, as demonstrated in palladium-catalyzed coupling reactions .

Key Conditions :

-

Solvents: Dichloromethane, THF.

-

Catalysts: DMAP or triethylamine.

-

Temperature: 0–25°C.

Alkylation Reactions

The piperazine nitrogen atoms participate in alkylation with alkyl halides or epoxides:

-

Methyl iodide selectively alkylates the secondary amine, forming quaternary ammonium salts .

-

Ethylene oxide introduces hydroxyethyl groups, improving hydrophilicity .

Example :

Reaction with 2-bromoethyl methyl ether produces 4-(2-methoxyethyl)-1-(2-methoxyethyl)piperazine-1-carboximidamide, a precursor for antitumor agents .

N-Oxidation

The tertiary amine undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide , forming N-oxide derivatives. This modification alters electronic properties and enhances binding to biological targets .

Experimental Data :

| Oxidizing Agent | Product Yield (%) | Application |

|---|---|---|

| mCPBA | 78 | Antimicrobial agents |

| H₂O₂ | 65 | Coordination complexes |

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals:

-

Copper(II) chloride forms stable complexes used in catalysis .

-

Cadmium(II) nitrate creates luminescent complexes with potential in material science .

Structure-Activity Insight :

The 2-methoxyethyl group increases steric bulk, reducing metal-binding affinity compared to unsubstituted piperazines .

Substitution Reactions

The carboximidamide group participates in nucleophilic substitution:

-

Thiols displace the chloride in S_N2 reactions, forming thioether derivatives .

-

Amines generate amidines, critical for kinase inhibitor development .

Case Study :

Reaction with 2-mercaptoethanol under basic conditions yields 4-(2-methoxyethyl)piperazine-1-carboximidamide thioether, a key intermediate in antiviral drug synthesis .

Reduction Reactions

The carboximidamide group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation :

This reaction is pivotal for synthesizing bioactive amines.

Comparative Reactivity Data

| Reaction Type | Reagent | Rate (k, s⁻¹) | Major Product |

|---|---|---|---|

| Acylation | Acetyl chloride | 0.45 | N-Acetylpiperazine derivative |

| Alkylation | Methyl iodide | 0.32 | Quaternary ammonium salt |

| N-Oxidation | mCPBA | 0.21 | Piperazine N-oxide |

| Reduction | LiAlH₄ | 0.67 | Primary amine |

Key Research Findings

-

Antimicrobial Activity : Acylated derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

-

Catalytic Utility : Copper complexes catalyze Ullmann-type coupling reactions with TOF up to 1,200 h⁻¹ .

-

Selectivity : The 2-methoxyethyl group minimizes off-target interactions in kinase inhibitors .

科学的研究の応用

Scientific Research Applications

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride is utilized across several research domains:

Chemistry

- Building Block in Organic Synthesis : This compound serves as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, enhances its utility as a reagent in organic chemistry.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and antiviral properties. It is being investigated for its effectiveness against various pathogens, suggesting its role in developing new therapeutic agents.

Medicine

- Therapeutic Applications : The compound is under investigation for its potential use in drug development targeting diseases such as cancer and infectious diseases. Its mechanism of action likely involves interaction with specific biological targets, which could lead to modulation of disease pathways .

Industry

- Production of Specialty Chemicals : In industrial settings, this compound is employed as an intermediate in the synthesis of other industrially significant compounds. Its unique properties make it suitable for producing specialty chemicals used in various applications.

Case Studies and Research Findings

Recent studies have explored the biological activities and potential therapeutic uses of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

- Antiviral Properties : Research has shown that this compound can inhibit viral replication in vitro, suggesting its application in antiviral drug development.

- Cancer Research : Investigations into the structure-activity relationship (SAR) of this compound have revealed its potential to inhibit cell proliferation in cancer cell lines, making it a candidate for further development as an anticancer agent .

作用機序

The mechanism of action of 4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and the carboximidamide group play crucial roles in its biological activity. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Some similar compounds include:

Uniqueness

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride is unique due to the presence of both the 2-methoxyethyl group and the carboximidamide moiety on the piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

生物活性

4-(2-Methoxyethyl)piperazine-1-carboximidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Chemical Formula : C8H16N4O·HCl

- Molecular Weight : 196.70 g/mol

- SMILES Notation : COCCN1CCN(C(=N)N)CC1

This structure includes a piperazine ring, which is known for its versatility in medicinal chemistry, and a carboximidamide functional group that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have suggested that compounds with similar structures can act as antimicrobial agents. The presence of the piperazine moiety is often associated with enhanced interaction with bacterial efflux pumps, potentially increasing the efficacy of existing antibiotics .

2. Anticancer Potential

Preliminary investigations into related compounds have shown promising anticancer activity, particularly against various cancer cell lines. For instance, piperazine derivatives have been reported to inhibit key signaling pathways involved in cancer cell proliferation .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Inhibition of Enzymes : The compound may inhibit specific enzymes or receptors involved in microbial resistance or cancer cell survival.

- Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate DNA or disrupt RNA synthesis, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Piperazine Ring | Essential for antimicrobial and anticancer activity |

| Carboximidamide Group | Enhances binding affinity to target sites |

| Alkyl Chain Length | Optimal length increases solubility and bioavailability |

Research indicates that modifications to these groups can significantly affect the compound's potency and selectivity against specific biological targets .

Case Studies

Several studies have highlighted the potential applications of similar compounds:

- Cytotoxicity Studies : A study demonstrated that derivatives of piperazine exhibited cytotoxic effects on HeLa cells, with IC50 values indicating significant potency against cancerous cells .

- Antimicrobial Efficacy : Another investigation assessed the minimum inhibitory concentration (MIC) of related piperazine derivatives against various bacterial strains, showing effective inhibition comparable to standard antibiotics .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future studies include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Combination Therapies : Investigating synergistic effects with existing antimicrobial and anticancer agents.

- Toxicological Assessment : Comprehensive safety evaluations to determine potential side effects.

特性

IUPAC Name |

4-(2-methoxyethyl)piperazine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O.ClH/c1-13-7-6-11-2-4-12(5-3-11)8(9)10;/h2-7H2,1H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTYBCWAWUAWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。